

what is JQKD82 dihydrochloride

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Compound of Interest

Compound Name: JQKD82 dihydrochloride

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An In-depth Technical Guide to JQKD82 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQKD82 dihydrochloride is a potent, cell-permeable, and selective inhibitor of the Lysine Demethylase 5 (KDM5) family of histone demethylases. Functioning as a prodrug for the active metabolite KDM5-C49, JQKD82 has emerged as a significant tool compound for epigenetic research, particularly in the context of oncology. It demonstrates marked anti-proliferative effects in multiple myeloma by modulating histone methylation and paradoxically suppressing MYC-driven transcription. This document provides a comprehensive technical overview of **JQKD82 dihydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Details

JQKD82 dihydrochloride is the salt form of the parent compound JQKD82, enhancing its stability and solubility for research applications.^[1]

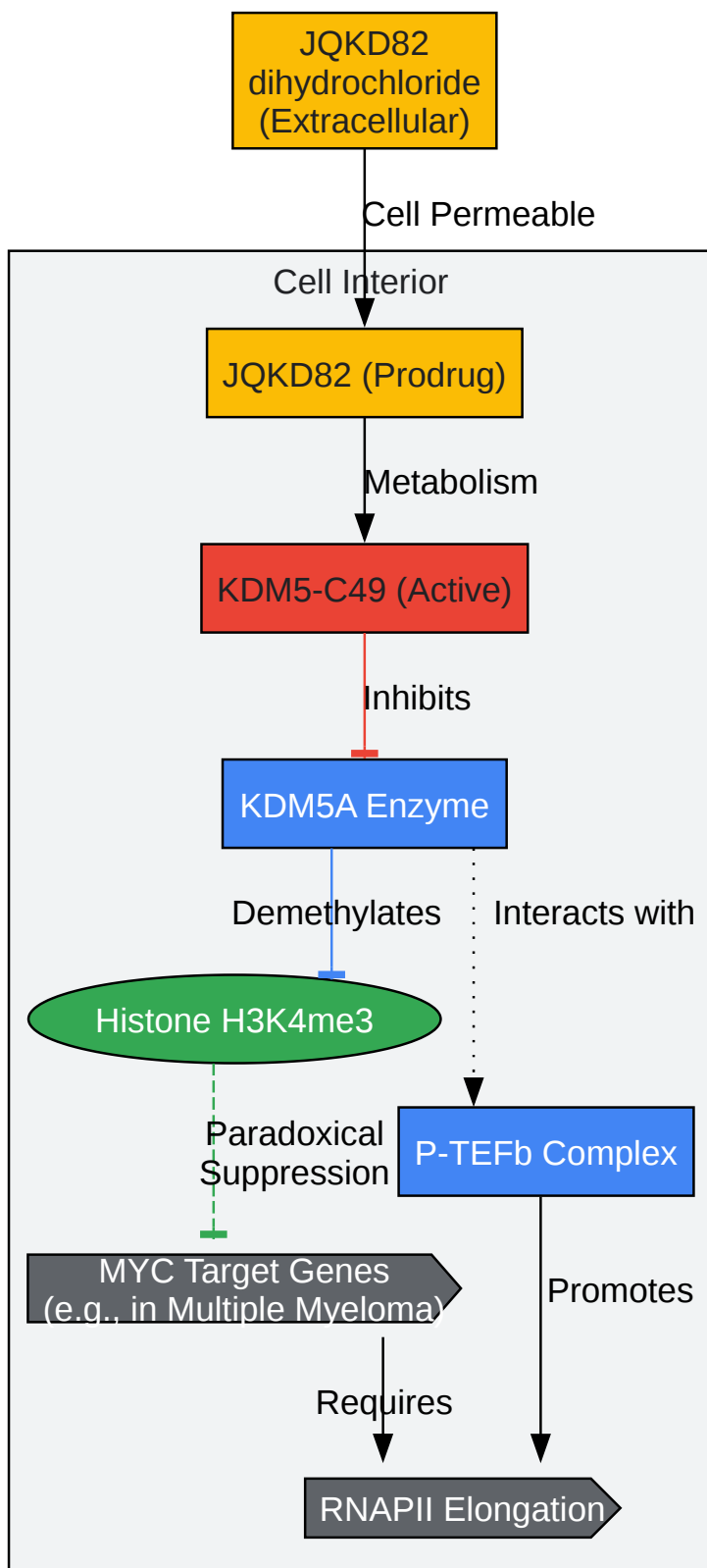
Property	Value
Synonyms	JADA82 dihydrochloride, PCK82 dihydrochloride
Chemical Name	2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride[2]
Molecular Formula	C ₂₇ H ₄₀ N ₄ O ₅ · 2HCl[3]
Molecular Weight	573.55 g/mol [3][4]
CAS Number	2863635-05-4[5]
Appearance	Refer to Certificate of Analysis
Purity	≥98% (by HPLC)[2]
Solubility	Soluble to 50 mM in DMSO
Storage	Store at -20°C

Mechanism of Action

JQKD82 is a prodrug that, upon entering the cell, is metabolized to its active form, KDM5-C49. [6][7] This active metabolite selectively inhibits the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][5] KDM5A is a key isoform targeted by this inhibitor.[2][6]

The inhibition of KDM5 enzymes by KDM5-C49 leads to a global increase in H3K4me3 levels, a histone mark generally associated with active gene transcription.[1][5][7] However, in the context of multiple myeloma, this action paradoxically results in the downregulation of MYC target genes.[2][3] The proposed mechanism suggests that KDM5A normally interacts with the Positive Transcription Elongation Factor b (P-TEFb) complex to promote the transcription of MYC-driven genes.[7] By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3 at promoter regions. This leads to the anchoring of the TATA-binding protein-associated factor 3 (TAF3) subunit of the TFIID transcription factor complex, which may create a barrier to

productive RNA Polymerase II (RNAPII) phosphorylation, thereby dampening transcriptional elongation and reducing the expression of MYC target genes.[7]



[Click to download full resolution via product page](#)Fig 1. Proposed mechanism of action for **JQKD82 dihydrochloride**.

Quantitative Biological Data

The biological activity of JQKD82 has been quantified in various assays, primarily in multiple myeloma cell lines.

Table 1: In Vitro Potency

Compound	Cell Line	Assay Type	IC ₅₀ Value	Reference
JQKD82	MM.1S	Growth Suppression (MTT)	0.42 µM	[2] [3] [7]
KDM5-C70	MM.1S	Growth Suppression (MTT)	3.1 µM	[7]
KDM5-C49 (Active Metabolite)	MM.1S	Growth Suppression (MTT)	> 10 µM	[7]

Note: The higher potency of the prodrug JQKD82 compared to its active metabolite KDM5-C49 in cell-based assays highlights its efficient cellular uptake and conversion.

Table 2: In Vivo Pharmacokinetics

Parameter	Value	Conditions
Active Component	KDM5-C49	CD1 mice, 50 mg/kg JQKD82 (i.p. injection)
Half-life (t _{1/2})	6 hours	In murine serum [7]
Max Concentration (C _{max})	330 µmol/L	In murine serum [7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing JQKD82.

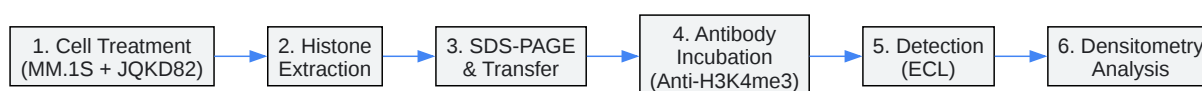
Cell Growth Suppression (MTT Assay)

- **Cell Culture:** Multiple myeloma (e.g., MM.1S) cells are cultured in appropriate media.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density.
- **Treatment:** Cells are treated with a serial dilution of JQKD82, KDM5-C49, or KDM5-C70 (or DMSO as a vehicle control) for a specified duration (e.g., 5 days).^[7]
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- **Analysis:** Cell viability is calculated relative to the DMSO-treated control cells. IC₅₀ values are determined using non-linear regression analysis.

Immunoblotting for Histone Marks

- **Cell Treatment:** MM.1S cells are treated with JQKD82 (e.g., 0.3 μ M or 1 μ M) or DMSO for 24 hours.^[1]
- **Histone Extraction:** Histones are extracted from the cell nuclei using an acid extraction protocol.
- **Protein Quantification:** The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of histone protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- **Antibody Incubation:** The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
- **Secondary Antibody and Detection:** The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- **Analysis:** Band intensities are quantified using densitometry software.



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Fig 2. Workflow for immunoblot analysis of H3K4me3 levels.

In Vivo Efficacy Studies

- **Animal Model:** Immunodeficient mice (e.g., NSG mice) are used.
- **Tumor Implantation:** Human multiple myeloma cells (e.g., MM.1S) are implanted subcutaneously or orthotopically.
- **Treatment:** Once tumors are established, mice are randomized into treatment and vehicle control groups. JQKD82 is administered, for example, at 50-75 mg/kg via intraperitoneal (i.p.) injection twice daily for a period such as 3 weeks.^{[1][8]}
- **Monitoring:** Tumor volume and body weight are monitored regularly.
- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and processed for further analysis.
- **Immunohistochemistry (IHC):** Tumor sections are stained with antibodies against MYC and H3K4me3 to assess target engagement and downstream effects in vivo.^{[1][7]}

Summary and Future Directions

JQKD82 dihydrochloride is a critical chemical probe for studying the role of KDM5 demethylases in health and disease. Its demonstrated efficacy in preclinical models of multiple myeloma underscores the therapeutic potential of targeting this epigenetic pathway.[7] Future research should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic properties, and exploring its efficacy in other cancer types where KDM5 and MYC are implicated. The paradoxical relationship between global H3K4me3 elevation and specific gene suppression warrants deeper investigation to fully understand the downstream consequences of KDM5 inhibition.

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